molecular formula C16H25NO4S B029937 2,2,6,6-Tetramethyl-4-(4'-toluenesulfonate)piperidinooxyl CAS No. 42495-21-6

2,2,6,6-Tetramethyl-4-(4'-toluenesulfonate)piperidinooxyl

Cat. No.: B029937
CAS No.: 42495-21-6
M. Wt: 327.4 g/mol
InChI Key: SRNPCPMNECAZKZ-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyl-4-(4’-toluenesulfonate)piperidinooxyl is a chemical compound with the molecular formula C16H24NO4S and a molecular weight of 326.43 . It is known for its stability and unique properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethyl-4-(4’-toluenesulfonate)piperidinooxyl typically involves the reaction of 2,2,6,6-tetramethylpiperidine with p-toluenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethyl-4-(4’-toluenesulfonate)piperidinooxyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonate derivatives, while substitution reactions can produce a variety of functionalized piperidinooxyl compounds .

Scientific Research Applications

2,2,6,6-Tetramethyl-4-(4’-toluenesulfonate)piperidinooxyl has several scientific research applications, including:

    Chemistry: Used as a stable radical in various chemical reactions and studies.

    Biology: Employed in biological assays and experiments due to its stability and reactivity.

    Medicine: Investigated for potential therapeutic applications and as a tool in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethyl-4-(4’-toluenesulfonate)piperidinooxyl involves its ability to act as a stable radical. This property allows it to participate in various chemical reactions, including electron transfer processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,6,6-Tetramethyl-4-(4’-toluenesulfonate)piperidinooxyl is unique due to its stability as a radical and its versatility in various chemical reactions. Its ability to undergo multiple types of reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4S/c1-12-6-8-14(9-7-12)22(19,20)21-13-10-15(2,3)17(18)16(4,5)11-13/h6-9,13,18H,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNPCPMNECAZKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CC(N(C(C2)(C)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343141
Record name 2,2,6,6-Tetramethyl-4-(4'-toluenesulfonate)piperidinooxyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42495-21-6
Record name 2,2,6,6-Tetramethyl-4-(4'-toluenesulfonate)piperidinooxyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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